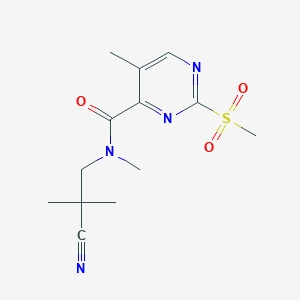
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are being developed as a new class of drugs for the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors that play a crucial role in the immune system's response. By blocking JAK enzymes, N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide can prevent the activation of immune cells, which can lead to the suppression of inflammation and the improvement of autoimmune disease symptoms.
Biochemical and Physiological Effects:
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of JAK enzymes, the suppression of inflammation, and the improvement of autoimmune disease symptoms. In preclinical studies, this compound has also been shown to have a good safety profile, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against JAK enzymes, its ability to suppress inflammation, and its potential therapeutic applications in various autoimmune diseases. However, this compound also has some limitations, including its complex synthesis method, its high cost, and the need for further research to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide, including the optimization of its synthesis method, the evaluation of its long-term safety and efficacy, and the exploration of its potential therapeutic applications in other autoimmune diseases. Additionally, further research is needed to elucidate the mechanism of action of N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide and to identify potential biomarkers for patient selection and monitoring. Overall, N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide has shown great promise as a new class of drugs for the treatment of various autoimmune diseases, and further research is needed to fully realize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-methyl-2-cyano-1,3-propanediol with 5-methylsulfonyl-2-amino-4-chloropyrimidine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and tert-butyl chloroformate. The final product is obtained after purification and isolation by column chromatography.
Applications De Recherche Scientifique
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the immune system's signaling pathways. By inhibiting JAK enzymes, N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide can prevent the activation of immune cells, which can lead to the suppression of inflammation and the improvement of autoimmune disease symptoms.
Propriétés
IUPAC Name |
N-(2-cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-9-6-15-12(21(5,19)20)16-10(9)11(18)17(4)8-13(2,3)7-14/h6H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXKPSDXADHLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)N(C)CC(C)(C)C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-2-methylpropyl)-N,5-dimethyl-2-methylsulfonylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

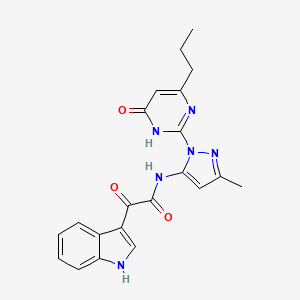

![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2599977.png)
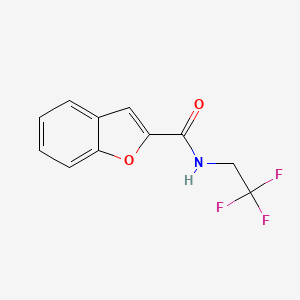
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2599982.png)
![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2599984.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599985.png)
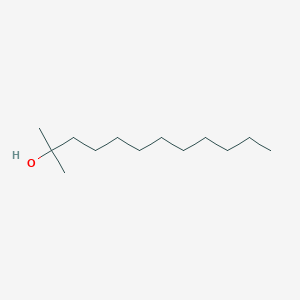
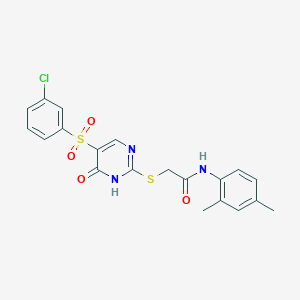
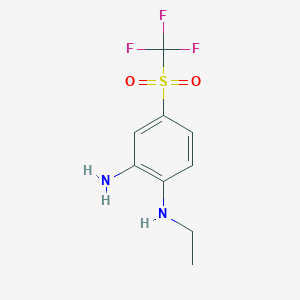
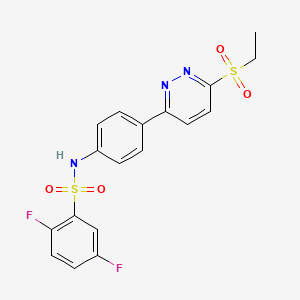
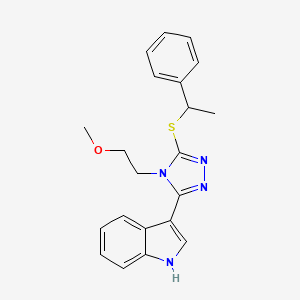
![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2599993.png)